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Compound of Interest

Compound Name: 2,3-Dichloro-5-iodopyridine

CAS No.: 97966-01-3

Cat. No.: B1321507

Get Quote

Target Molecule: 2,3-Dichloro-5-iodopyridine CAS: 222978-22-1 Molecular Formula:

C₅H₂Cl₂IN Molecular Weight: 273.89 g/mol [1][2]

Executive Summary & Strategic Analysis
The synthesis of 2,3-dichloro-5-iodopyridine presents a specific regiochemical challenge:

installing an iodine atom at the C5 position on a deactivated, electron-deficient pyridine ring

already bearing two chlorine atoms.[1][2]

Synthetic Strategy Selection:

Direct Electrophilic Iodination (Avoid): Direct iodination of 2,3-dichloropyridine is kinetically

unfavorable due to the electron-withdrawing nature of the chlorine substituents and the

pyridine nitrogen.[1][2] Furthermore, electrophilic attack typically favors the C3 position

(blocked) or C5, but requires harsh forcing conditions that degrade yield.[1]

Directed Ortho-Metalation (Risk): Lithiation of 2,3-dichloropyridine (e.g., using LDA) typically

occurs at the C4 position (ortho to the C3-chlorine) due to the inductive acidification of the

C4 proton, leading to the wrong isomer (2,3-dichloro-4-iodopyridine).[1][2]
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The "Gold Standard" Route (Selected): The Sandmeyer reaction via the 5-amino

intermediate.[1][2] This route guarantees regioselectivity because the nitrogen functionality is

installed early (often via nitration of a precursor) and converted to iodine under mild

conditions.[1][2]

Retrosynthetic Pathway
The validated pathway proceeds from 2,3-dichloro-5-nitropyridine, which is reduced to the

amine and then converted to the iodide via a diazonium intermediate.[1][2]
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Caption: Linear synthetic workflow ensuring C5 regioselectivity via the Sandmeyer sequence.

Detailed Experimental Protocols
Phase 1: Preparation of 5-Amino-2,3-dichloropyridine
Note: If 5-amino-2,3-dichloropyridine (CAS 98121-41-6) is sourced commercially, proceed

directly to Phase 2.[1][2]

Rationale: The nitro group is reduced to the amine using Iron/Acetic acid.[1][2] This method is

preferred over catalytic hydrogenation (H₂/Pd-C) for chlorinated pyridines to avoid accidental

hydrodechlorination (stripping Cl atoms).[1][2]

Reagents:

2,3-Dichloro-5-nitropyridine (1.0 eq)[1][2]

Iron powder (5.0 eq)[1][2]

Glacial Acetic Acid (Solvent/Reagent)[1][2][3][4][5]

Water[1][3][5][6][7][8]
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Protocol:

Dissolution: Dissolve 2,3-dichloro-5-nitropyridine (e.g., 77.2 g, 0.4 mol) in glacial acetic acid

(135 mL).

Activation: Add water (800 mL) slowly with vigorous stirring.

Reduction: Add Iron powder (111.7 g, 2.0 mol) in small portions.

Critical Control: Maintain temperature ≤ 50°C using an external water bath.[1] Exotherms

can lead to side reactions.[1]

Reaction: Stir for 2–4 hours until TLC confirms consumption of the nitro starting material.

Workup: Filter the mixture through Celite to remove iron residues. Wash the cake with Ethyl

Acetate (EtOAc).[1][2]

Extraction: Extract the filtrate with EtOAc. Wash the organic phase with water until neutral,

then brine.[1]

Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

Purification: Recrystallize from toluene if necessary.

Expected Yield: ~85%[1][2][3][5]

Characterization: Melting point 107–112°C.[1]

Phase 2: The Sandmeyer Iodination (Core Synthesis)
Rationale: This step converts the amino group to an iodine atom.[2] The use of a diazonium

intermediate allows for nucleophilic substitution by iodide.[1][2]

Reagents:

5-Amino-2,3-dichloropyridine (1.0 eq)[1][2]

Sodium Nitrite (NaNO₂, 1.1 eq)[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0233462.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0233462.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0233462.htm
https://patents.google.com/patent/EP0104715A2/en
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0233462.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0233462.htm
https://patents.google.com/patent/EP0104715A2/en
https://www.ambeed.com/products/98121-41-6.html
https://prepchem.com/3-amino-5-6-dichloropyridine/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0233462.htm
https://patents.google.com/patent/EP0104715A2/en
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0233462.htm
https://patents.google.com/patent/EP0104715A2/en
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0233462.htm
https://patents.google.com/patent/EP0104715A2/en
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0233462.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321507?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sulfuric Acid (H₂SO₄, 20–50% aq) or HCl[1]

Potassium Iodide (KI, 1.5–2.0 eq)[1]

Solvent: Water/Acetonitrile or DME (Dimethoxyethane)[1][2]

Protocol:

Acidification: Suspend 5-amino-2,3-dichloropyridine (15.0 g, 92 mmol) in aqueous H₂SO₄ (or

a mixture of DME/H₂SO₄ for better solubility). Cool the mixture to 0–5°C in an ice/salt bath.

Diazotization: Dropwise add a solution of Sodium Nitrite (NaNO₂) in water, maintaining the

internal temperature below 5°C.[1]

Observation: The solution should become clear or change color as the diazonium salt

forms.[1][2] Stir for 30 minutes at 0°C.

Iodination: Dissolve Potassium Iodide (KI) in a minimal amount of water.[1][2] Add this

solution dropwise to the cold diazonium mixture.

Caution: Nitrogen gas evolution will occur.[1][2] Foaming is possible.[1][9]

Thermal Decomposition: Allow the reaction to warm to room temperature, then heat to 50–

60°C for 1–2 hours to ensure complete decomposition of the diazonium salt and iodine

installation.

Quench: Cool to room temperature. Add saturated Sodium Thiosulfate (Na₂S₂O₃) solution to

quench excess iodine (indicated by the fading of the dark purple/brown color).[1][2]

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel

column chromatography (Eluent: Hexanes/EtOAc gradient).

Data Summary Table:
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Parameter Specification Notes

Precursor 5-Amino-2,3-dichloropyridine
Commercial or synthesized via

Fe reduction

Reagent A NaNO₂ / H₂SO₄
Generates nitrosonium ion for

diazotization

Reagent B Potassium Iodide (KI) Source of nucleophilic iodine

Temp (Step 1) 0–5°C
Critical to prevent diazonium

decomposition

Temp (Step 2) 50–60°C
Required to drive N₂

displacement

Yield 65–75%
Typical isolated yield after

chromatography

Process Safety & Critical Parameters
Chemical Hazards[1]

Diazonium Salts: Potentially explosive if allowed to dry.[1] Always keep in solution and

decompose controllably.

Pyridine Derivatives: Highly potent.[1] Use full PPE and work in a fume hood.[1][2]

Regiochemistry Check: Ensure the starting material is 2,3-dichloro-5-aminopyridine.[1][2]

The 3-amino-2,6-dichloro isomer is a common impurity in some commercial streams and will

yield the wrong product.[1][2]

Troubleshooting Guide
Low Yield: Often caused by incomplete diazotization.[1] Ensure the amine is fully dissolved

or finely suspended in acid before adding nitrite.[1][2] Check for "starch-iodide" paper

positive to confirm excess nitrite during the diazo step.[1][2]

Dechlorination: If using catalytic hydrogenation for the nitro-reduction step, switch to

Iron/Acetic acid or SnCl₂ to prevent loss of chlorine atoms.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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